molecular formula C10H9FN2O B15335849 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B15335849
M. Wt: 192.19 g/mol
InChI Key: SVOAGERSGSJBRC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol: is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave irradiation techniques have been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: The compound is being investigated for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown efficacy in preclinical studies against various bacterial strains and cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to antimicrobial or anticancer effects. The compound’s fluorine atom enhances its binding affinity and selectivity for target enzymes .

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol
  • 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol
  • 3-(4-Methylphenyl)-1-methyl-1H-pyrazol-5-ol

Comparison: Compared to its analogs, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-ol exhibits enhanced chemical stability and biological activity due to the presence of the fluorine atom. The fluorine atom’s high electronegativity and small atomic radius contribute to stronger interactions with biological targets, making this compound more effective in its applications .

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-6,12H,1H3

InChI Key

SVOAGERSGSJBRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=C(C=C2)F

Origin of Product

United States

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